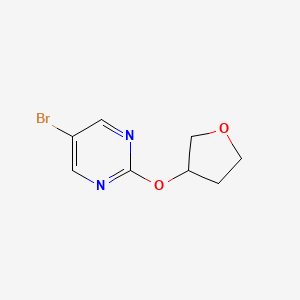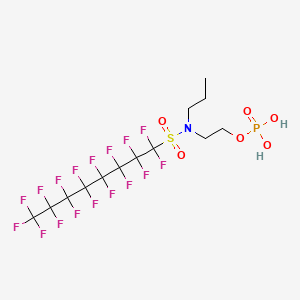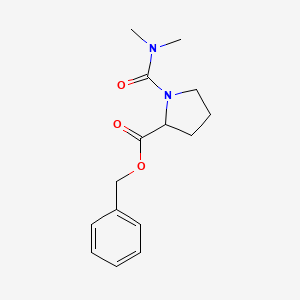
N-Benzoyl-2'-deoxy-2'-fluoroadenosine, 3'-(hydrogen phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) is a synthetic nucleoside analog It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the adenine base, a fluorine atom at the 2’ position of the deoxyribose sugar, and a hydrogen phosphonate group at the 3’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) typically involves multiple steps:
Protection of Functional Groups: The hydroxyl groups of the deoxyribose sugar are protected using silyl or acyl protecting groups.
Introduction of Fluorine: The fluorine atom is introduced at the 2’ position of the deoxyribose sugar through nucleophilic substitution reactions.
Formation of the Adenine Base: The adenine base is synthesized separately and then coupled with the protected deoxyribose sugar.
Benzoylation: The benzoyl group is introduced by reacting the adenine base with benzoyl chloride in the presence of a base such as pyridine.
Phosphonation: The hydrogen phosphonate group is introduced at the 3’ position through a reaction with phosphonic acid derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane complexes are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of catalysts or under thermal conditions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Various nucleoside analogs with different substituents at the 2’ position.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: Investigated for its antiviral properties, particularly against viral pathogens such as HIV and hepatitis viruses.
Industry: Utilized in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby preventing the propagation of the virus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoroadenosine: Lacks the benzoyl and hydrogen phosphonate groups.
N-Benzoyl-2’-deoxyadenosine: Lacks the fluorine atom and hydrogen phosphonate group.
2’-Deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate): Lacks the benzoyl group.
Uniqueness
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) is unique due to the combination of the benzoyl, fluorine, and hydrogen phosphonate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for antiviral research and therapeutic applications.
Eigenschaften
Molekularformel |
C17H16FN5O6P+ |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
[5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C17H15FN5O6P/c18-11-13(29-30(26)27)10(6-24)28-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(25)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24H,6H2,(H-,19,20,22,25,26,27)/p+1 |
InChI-Schlüssel |
MHWGSBFOILVWHG-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O[P+](=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)




![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)







